molecular formula C7H4BrCl2F B12976860 1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene

1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene

Cat. No.: B12976860
M. Wt: 257.91 g/mol
InChI Key: PITSSQXBZIWDGU-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor compound such as 2-chloro-4-fluoroaniline. This precursor is first diazotized using sodium nitrite and hydrochloric acid at low temperatures, followed by bromination using cuprous bromide in an aqueous solution of hydrobromic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other functional groups.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylated compounds.

Scientific Research Applications

1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its halogenated structure.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-methylbenzene
  • 1-Bromo-4-chloro-2-fluorobenzene
  • 1-Bromo-2-chlorobenzene

Comparison: 1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene is unique due to the presence of multiple halogen atoms and a chloromethyl group, which confer distinct reactivity and properties

Properties

Molecular Formula

C7H4BrCl2F

Molecular Weight

257.91 g/mol

IUPAC Name

1-bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene

InChI

InChI=1S/C7H4BrCl2F/c8-5-2-7(11)4(3-9)1-6(5)10/h1-2H,3H2

InChI Key

PITSSQXBZIWDGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)CCl

Origin of Product

United States

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